molecular formula C26H29NO2S*HCl B613048 H-Cys(Trt)-OtBu.HCl CAS No. 158009-03-1

H-Cys(Trt)-OtBu.HCl

Cat. No. B613048
CAS RN: 158009-03-1
M. Wt: 419,58*36,45 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys(Trt)-OtBu.HCl is a synthetic derivative of the naturally occurring amino acid, cysteine. It is a thiol-containing compound that is widely used in scientific research due to its ability to act as a reducing agent and its high solubility in aqueous solutions. It is also used as a reagent in organic synthesis due to its relatively low reactivity and its compatibility with a wide range of organic solvents.HCl.

Scientific Research Applications

H-Cys(Trt)-OtBu.HCl is widely used in scientific research due to its ability to act as a reducing agent and its high solubility in aqueous solutions. It is commonly used in chemical synthesis and biochemistry studies, as it can be used to reduce disulfide bonds in proteins and peptides. It is also used in the synthesis of nanomaterials, as it can be used to reduce metal ions to their metallic forms.

Advantages and Limitations for Lab Experiments

H-Cys(Trt)-OtBu.HCl is a relatively safe reagent for use in lab experiments due to its low reactivity and its compatibility with a wide range of organic solvents. It is also highly soluble in aqueous solutions, making it easy to use in aqueous solutions. However, it is important to note that it can be toxic in high concentrations and should be handled with care.

Future Directions

H-Cys(Trt)-OtBu.HCl has a wide range of potential applications in scientific research. It can be used to reduce disulfide bonds in proteins and peptides, which can be used to study the structure and activity of proteins. It can also be used to reduce metal ions to their metallic forms, which can be used to create nanomaterials. Additionally, it can be used to study the effects of reducing agents on biochemical and physiological processes. Finally, it can be used to create novel compounds for use in drug discovery and development.

Synthesis Methods

H-Cys(Trt)-OtBu.HCl is synthesized by combining cysteine and trityl chloride in the presence of a base, such as pyridine. The reaction is typically carried out in an organic solvent, such as dichloromethane. The resulting product is a thiol-containing compound that is highly soluble in aqueous solutions.

properties

IUPAC Name

tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOWWSICTUFREA-BQAIUKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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